molecular formula C20H23N3OS B091128 4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl- CAS No. 18619-72-2

4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl-

Cat. No. B091128
M. Wt: 353.5 g/mol
InChI Key: XOBCSDULXSVUGF-UHFFFAOYSA-N
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Patent
US05008266

Procedure details

The title compound was prepared in a yield of 32.7%, using 2-mercapto-3-phenyl-4(3H)-quinazolinone in place of 3-isobutyl-2-mercapto-4(3H)-quinazoline and β-diethylaminoethyl chloride hydrochloride in place of 2-chloromethylpyridine hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
32.7%

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[N:11]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:10](=[O:18])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.Cl.[CH2:20]([N:22]([CH2:26][CH3:27])[CH2:23][CH2:24]Cl)[CH3:21]>>[CH2:20]([N:22]([CH2:26][CH3:27])[CH2:23][CH2:24][S:1][C:2]1[N:11]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:10](=[O:18])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1)[CH3:21] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC1=NC2=CC=CC=C2C(N1C1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)N(CCCl)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CCSC1=NC2=CC=CC=C2C(N1C1=CC=CC=C1)=O)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 32.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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